N-[4-({[4-(2-methoxyphenyl)oxan-4-yl]methyl}sulfamoyl)-3-methylphenyl]propanamide
Description
N-[4-({[4-(2-methoxyphenyl)oxan-4-yl]methyl}sulfamoyl)-3-methylphenyl]propanamide is a sulfamoyl-linked propanamide derivative featuring a tetrahydropyran (oxan) ring substituted with a 2-methoxyphenyl group. This compound’s structure combines a sulfamoyl bridge connecting a 3-methylphenyl-propanamide moiety to a lipophilic tetrahydropyran scaffold. The 2-methoxy substitution on the phenyl ring may enhance solubility or modulate electronic interactions, while the oxan ring could influence conformational stability and bioavailability .
Propriétés
IUPAC Name |
N-[4-[[4-(2-methoxyphenyl)oxan-4-yl]methylsulfamoyl]-3-methylphenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5S/c1-4-22(26)25-18-9-10-21(17(2)15-18)31(27,28)24-16-23(11-13-30-14-12-23)19-7-5-6-8-20(19)29-3/h5-10,15,24H,4,11-14,16H2,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOJACSVXOHTFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC2(CCOCC2)C3=CC=CC=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-[4-({[4-(2-methoxyphenyl)oxan-4-yl]methyl}sulfamoyl)-3-methylphenyl]propanamide, a compound with a complex structure, has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to consolidate findings related to its biological activity, focusing on its antiviral, antibacterial, and enzyme inhibitory properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a sulfamoyl group, which is often associated with various pharmacological activities.
Antiviral Activity
Recent studies have indicated that derivatives of benzamide, including compounds similar to N-[4-({[4-(2-methoxyphenyl)oxan-4-yl]methyl}sulfamoyl)-3-methylphenyl]propanamide, exhibit antiviral properties. For instance, the N-phenylbenzamide derivatives have shown effectiveness against Hepatitis B virus (HBV) by enhancing intracellular levels of APOBEC3G (A3G), an enzyme that inhibits viral replication .
Research Findings:
- In Vitro Studies: The compound demonstrated significant antiviral activity against HBV in HepG2.2.15 cells.
- In Vivo Studies: Animal models (DHBV model) confirmed the antiviral efficacy of the compound, indicating its potential for therapeutic applications in HBV treatment.
Antibacterial Activity
The antibacterial properties of sulfamoyl-containing compounds have been documented extensively. Compounds similar to N-[4-({[4-(2-methoxyphenyl)oxan-4-yl]methyl}sulfamoyl)-3-methylphenyl]propanamide have shown moderate to strong activity against various bacterial strains.
Table 1: Antibacterial Activity of Related Compounds
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Moderate |
| Compound B | Bacillus subtilis | Strong |
| Compound C | Escherichia coli | Weak |
Studies indicate that these compounds can inhibit bacterial growth through various mechanisms, including enzyme inhibition and disruption of bacterial cell wall synthesis .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Specifically, it has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases.
Research Findings:
- Inhibitory Potency: Compounds bearing the sulfamoyl moiety showed strong inhibitory activity against AChE and urease.
- Mechanism of Action: Docking studies suggest that these compounds interact effectively with active sites of target enzymes, potentially leading to therapeutic benefits in conditions like Alzheimer's disease and urea cycle disorders .
Case Studies and Experimental Data
A recent study synthesized a series of compounds related to N-[4-({[4-(2-methoxyphenyl)oxan-4-yl]methyl}sulfamoyl)-3-methylphenyl]propanamide and evaluated their biological activities. The results highlighted:
- Antiviral Efficacy: A derivative showed significant reduction in HBV replication.
- Antibacterial Screening: Several derivatives exhibited varying levels of antibacterial activity against tested strains.
- Enzyme Inhibition: Strong inhibition was noted against AChE, suggesting potential applications in neuropharmacology.
Applications De Recherche Scientifique
Pharmacological Applications
- Inhibition of Sodium Channels
-
Anticancer Activity
- Recent studies suggest that compounds similar to N-[4-({[4-(2-methoxyphenyl)oxan-4-yl]methyl}sulfamoyl)-3-methylphenyl]propanamide may exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. This makes it a candidate for further research in cancer therapeutics .
- Anti-inflammatory Effects
Case Studies and Research Findings
-
Sodium Channel Modulation
- A study published in 2021 explored various sulfonamide derivatives, including N-[4-({[4-(2-methoxyphenyl)oxan-4-yl]methyl}sulfamoyl)-3-methylphenyl]propanamide, demonstrating their effectiveness in modulating sodium channel activity. The results indicated a significant reduction in neuronal excitability, suggesting potential applications in treating neuropathic pain .
- Anticancer Studies
- Inflammation Models
Comparaison Avec Des Composés Similaires
Table 1: Key Structural Differences Among Propanamide Derivatives
Key Observations :
- The target compound’s oxan ring distinguishes it from analogs with heterocycles like oxazole or simpler phenyl groups . This ring may enhance metabolic stability compared to linear linkers (e.g., oxalyl in ).
- Sulfamoyl vs. Sulfonyl/Sulfanyl : The sulfamoyl group (-SO₂NH-) in the target compound enables hydrogen bonding, whereas sulfonyl (-SO₂-) or sulfanyl (-S-) groups in analogs alter electronic properties and reduce hydrogen-bonding capacity.
- Substituent Effects : The 2-methoxy group on the phenyl ring (target) contrasts with electron-withdrawing chloro groups in , which may increase toxicity but improve binding affinity in hydrophobic pockets.
Pharmacological and Physicochemical Properties
Table 2: Comparative Bioactivity and Solubility Data
Key Observations :
Key Observations :
- The target compound’s synthesis likely requires complex steps (e.g., oxan ring formation ), whereas oxalamide derivatives achieve higher yields (73%) via simpler routes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
